molecular formula C7H11N3S B12819553 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide

2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide

Cat. No.: B12819553
M. Wt: 169.25 g/mol
InChI Key: FUMNSGQOKLEOCV-UHFFFAOYSA-N
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Description

2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide is a heterocyclic compound that features an imidazole ring substituted with two methyl groups and an ethanethioamide group. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide involves its interaction with molecular targets in biological systems. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine: Similar structure but with an amine group instead of a thioamide.

    2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanol: Similar structure but with a hydroxyl group instead of a thioamide.

    2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanone: Similar structure but with a ketone group instead of a thioamide.

Uniqueness

The uniqueness of 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide lies in its thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

2-(3,5-dimethylimidazol-4-yl)ethanethioamide

InChI

InChI=1S/C7H11N3S/c1-5-6(3-7(8)11)10(2)4-9-5/h4H,3H2,1-2H3,(H2,8,11)

InChI Key

FUMNSGQOKLEOCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C)CC(=S)N

Origin of Product

United States

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